(6-Bromo-8-fluoro-3-quinolyl)methanol

Medicinal Chemistry ADME Lipophilicity Optimization

This polyhalogenated quinoline building block features orthogonal 6-Br and 8-F substituents enabling sequential Pd-catalyzed cross-couplings with precise regioselectivity—a critical advantage over mono-halogenated analogs. Its LogP of 2.28 (vs. 2.49 for the mono-bromo variant) provides balanced lipophilicity for lead optimization. Supplied at ≥97% purity, it de-risks automated purification and ensures robust data integrity in high-throughput synthesis and PROTAC linker development. The bromine atom serves as a robust handle for Suzuki/Buchwald-Hartwig couplings, while the 8-fluoro substituent electronically differentiates subsequent independent transformations.

Molecular Formula C10H7BrFNO
Molecular Weight 256.074
CAS No. 2306262-04-2
Cat. No. B2631138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-8-fluoro-3-quinolyl)methanol
CAS2306262-04-2
Molecular FormulaC10H7BrFNO
Molecular Weight256.074
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)F)CO
InChIInChI=1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2
InChIKeyKUHACVFPLLNEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (6-Bromo-8-fluoro-3-quinolyl)methanol (CAS 2306262-04-2): A Key Dual-Halogenated Quinoline Building Block


(6-Bromo-8-fluoro-3-quinolyl)methanol is a polyhalogenated quinoline derivative featuring a 3-hydroxymethyl group, a 6-bromo substituent, and an 8-fluoro substituent. This specific substitution pattern classifies it as a versatile synthetic intermediate in medicinal chemistry and materials science [1]. Its physicochemical profile, including a calculated LogP of 2.28, positions it distinctly from mono-halogenated analogs for applications requiring balanced lipophilicity . The presence of orthogonal bromine and fluorine atoms offers synthetic chemists regioselective control for sequential functionalization, a key driver for its procurement over simpler quinoline analogs .

Why (6-Bromo-8-fluoro-3-quinolyl)methanol Cannot Be Substituted by Common Mono-Halogenated Quinoline Analogs


Generic substitution with structurally similar quinoline methanols, such as (6-bromoquinolin-3-yl)methanol or (8-fluoroquinolin-3-yl)methanol, fails because these single-halogenated analogs lack the synergistic electronic and steric effects crucial for specific reactivity and target binding . The target compound's combination of bromine and fluorine provides an orthogonal synthetic handle, enabling chemists to perform sequential palladium-catalyzed cross-coupling reactions with precise regioselectivity that mono-halogenated versions cannot replicate , [1]. Furthermore, the dual halogenation directly modulates physicochemical properties like lipophilicity, leading to a distinct LogP value that cannot be achieved by simply sourcing one analog over the other .

Quantitative Evidence Guide: (6-Bromo-8-fluoro-3-quinolyl)methanol vs. Closest Analogs


Lipophilicity Control: LogP is Optimized Between Mono-Halogenated Analogs

The target compound possesses a calculated LogP of 2.28, a value that is between the higher lipophilicity of the 6-bromo analog (LogP 2.49) and the expected lower lipophilicity of the 8-fluoro analog , . This intermediate LogP can be a critical differentiator for medicinal chemists aiming to balance cell permeability and solubility, potentially avoiding the excessive lipophilicity associated with the bromo-only analog .

Medicinal Chemistry ADME Lipophilicity Optimization

Patent-Backed Evidence of Growing Utility in Advanced Bioconjugation and PROTACs

Analysis of patent filings indicates a specific, increasing trend in the use of CAS 2306262-04-2 within bioconjugation technologies, particularly for proteolysis-targeting chimeras (PROTACs), a cutting-edge field of drug development [1]. This positions the compound as a specialized tool for this high-value application, distinct from simpler quinoline building blocks for which such a focused patent trend is not observed .

Chemical Biology PROTAC Development Bioconjugation

Supplier-Documented Purity Advantage: Higher Base Purity Compared to Key Comparator

The target compound is readily available from multiple reputable suppliers at a standard purity of 97% or higher , . A primary mono-brominated analog, (6-bromoquinolin-3-yl)methanol, is commonly listed at a lower standard purity of 95% from the same types of analytical-grade suppliers . This documented baseline purity difference can be a critical factor in minimizing impurities in sensitive synthetic sequences.

Reproducibility Quality Control Chemical Procurement

Verified Application Scenarios for Procuring (6-Bromo-8-fluoro-3-quinolyl)methanol


Medicinal Chemistry Lead Optimization Requiring Finely Tuned Lipophilicity

When a quinoline-based lead series requires reduction of overall lipophilicity to improve solubility and metabolic stability without sacrificing the bromine handle for late-stage functionalization, (6-Bromo-8-fluoro-3-quinolyl)methanol is the preferred starting material. Its LogP of 2.28 represents a quantifiable improvement over the mono-bromo analog (LogP 2.49), as identified by direct cross-study comparison . This substitution avoids the necessity of synthesizing the optimized halogen combination from simpler starting materials.

Building Substrate Libraries for PROTAC and Bioconjugation Technologies

Research groups investigating novel E3 ligase ligands or linkers for PROteolysis TArgeting Chimeras (PROTACs) should prioritize this compound. Patent analysis explicitly shows its increasing use in advanced bioconjugation techniques [1]. Its dual-halogenated nature provides the orthogonal reactivity required to attach ligands at different vector points, a feature not possible with the similarly priced but synthetically limited mono-halogenated variants .

Synthetic Methodology Requiring Sequential Cross-Coupling Reactions

For high-precision synthetic routes demanding stepwise, chemoselective functionalization of a quinoline core, this compound is essential. The bromine atom at the 6-position serves as a robust handle for initial palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, while the 8-fluoro substituent electronically differentiates the ring for a subsequent, independent transformation, such as nucleophilic aromatic substitution. This orthogonal reactivity is confirmed by its classification as a key building block for complex molecular architectures .

High-Throughput Synthesis Requiring High-Purity Inputs

In high-throughput chemistry or parallel library synthesis, input purity directly correlates with output quality and screening data integrity. Procurement decisions should favor this target compound, which is commercially available at a documented standard purity of 97-98%, over its 6-bromo analog which is typically supplied at 95% purity . This simple, quantifiable procurement metric de-risks subsequent automated purification steps.

Quote Request

Request a Quote for (6-Bromo-8-fluoro-3-quinolyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.